Home > Products > Building Blocks P16318 > 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one - 125903-84-6

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-452191
CAS Number: 125903-84-6
Molecular Formula: C11H7F3N2O
Molecular Weight: 240.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

  • Compound Description: This compound is an N-methylated Biginelli compound investigated for its reaction with lithium aluminum hydride (LiAlH4) [, ].

(Z)-5-Ethylidene-1-methyl-6-methylene-4-phenyltetrahydropyrimidin-2(1H)-one

  • Compound Description: This compound is the major product resulting from the LiAlH4 reduction and subsequent SiO2-promoted dehydration of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one [, ].

1,6-Dimethyl-4-phenyl-5-vinyl-3,4-dihydropyrimidin-2(1H)-one

  • Compound Description: This compound is a secondary product isolated from the LiAlH4 reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one [, ].

5-Ethyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

  • Compound Description: This compound is another secondary product isolated from the LiAlH4 reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one [, ].

5-(1-Hydroxyethyl)-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

  • Compound Description: This compound is a minor product isolated from the LiAlH4 reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one [, ].

2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various furo[3,2-c]pyridine derivatives, including the title compound 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one [, ].

3,4-Dihydropyrimidin-2(1H)-ones

  • Compound Description: This broad class of compounds is known for its diverse biological activities [, , , , , , ].
Overview

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyrimidinone core. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is particularly noted for enhancing biological activity and metabolic stability, making it a valuable component in drug design and development.

Classification

This compound falls under the category of heterocyclic compounds, specifically within the class of pyrimidines. Pyrimidines are aromatic compounds that contain a six-membered ring with nitrogen atoms at positions 1 and 3. The presence of the trifluoromethyl group significantly alters the properties and reactivity of the compound, contributing to its unique biological activities .

Synthesis Analysis

Methods

The synthesis of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one typically employs a modified Biginelli reaction. This classical approach involves the condensation of an aromatic aldehyde (in this case, 3-(trifluoromethyl)benzaldehyde), urea, and a 1,3-dicarbonyl compound such as ethyl acetoacetate.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde and urea.
  2. Condensation Reaction: The aldehyde undergoes condensation with urea in the presence of a catalyst (often acetic acid) to form an intermediate Schiff base.
  3. Cyclization: The Schiff base is cyclized under acidic conditions to yield the target compound. Variations in reaction conditions (temperature, solvent) can influence yield and purity .
Molecular Structure Analysis

Structure

The molecular structure of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one can be depicted as follows:

  • Molecular Formula: C12H10F3N2O
  • Molecular Weight: Approximately 256.22 g/mol

The structure features:

  • A dihydropyrimidinone core with two nitrogen atoms.
  • A phenyl ring substituted with a trifluoromethyl group which enhances its lipophilicity and biological activity.

Data

The compound's structural data can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and mass .

Chemical Reactions Analysis

Reactions

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is capable of undergoing various chemical reactions:

  1. Oxidation: It can be oxidized to form oxo derivatives.
  2. Reduction: Reduction reactions can convert the dihydropyrimidinone core to fully saturated derivatives.
  3. Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, enabling the formation of new derivatives .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Nucleophiles such as amines and thiols are frequently employed for substitution reactions.
Mechanism of Action

The mechanism of action for 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is closely linked to its interactions at the molecular level with biological targets. The trifluoromethyl group enhances binding affinity to various receptors and enzymes due to its electron-withdrawing nature, which stabilizes interactions.

Process

Upon administration, the compound may undergo metabolic transformations that lead to active metabolites contributing to its pharmacological effects. Studies have indicated that derivatives of this compound exhibit significant activity against certain biological targets, including enzymes involved in cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: The presence of the trifluoromethyl group contributes to enhanced stability against metabolic degradation.
  • Reactivity: Exhibits reactivity typical of dihydropyrimidinones, including nucleophilic attack at electrophilic centers.

Relevant data from spectroscopic analysis (NMR, IR) confirm structural integrity and purity following synthesis .

Applications

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one has several scientific applications:

  1. Pharmaceuticals: It is explored for drug development due to its ability to enhance metabolic stability and biological activity against various diseases.
  2. Agrochemicals: Investigated for potential use in pest control formulations due to its efficacy against specific pests.
  3. Materials Science: Its unique electronic properties make it a candidate for developing advanced materials with specific optical characteristics .
Introduction to 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one in Medicinal Chemistry

Role of the Dihydropyrimidinone Core in Bioactive Molecule Design

The dihydropyrimidinone (DHPM) core represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad spectrum of biological activities. This six-membered heterocyclic ring system, featuring nitrogen atoms at positions 1 and 3 along with a carbonyl group at position 4, provides an exceptional platform for designing pharmacologically active compounds. The significance of the DHPM moiety stems from its ability to engage in multiple hydrogen bonding interactions via its carbonyl oxygen and N-H groups, facilitating strong binding interactions with diverse biological targets . Furthermore, the partially saturated nature of the ring confers conformational flexibility while maintaining planarity across key atoms, enabling optimal target engagement.

Table 1: Biological Activities Associated with the DHPM Core in Medicinal Chemistry

Activity ProfileMolecular TargetsStructural Features
Antiviral ActivityRNA polymerase, Viral proteases4-Carbonyl group, N1-H hydrogen bonding
Anti-inflammatory ActivityCyclooxygenase enzymes (COX-1/COX-2)C5/C6 substituents for hydrophobic pockets
Anticancer ActivityTubulin, Tyrosine kinasesC5 electron-withdrawing groups, Aryl at C4
Antimicrobial ActivityDihydrofolate reductase, TopoisomeraseC2-thioether modifications, Lipophilic chains
Calcium Channel ModulationL-type calcium channelsC3/C5 ester groups, C4-aryl substituents

Extensive structure-activity relationship (SAR) studies reveal that substitutions at the C4, C5, and C6 positions dramatically influence biological potency. The C4 position particularly tolerates diverse aryl and heteroaryl substitutions, allowing medicinal chemists to fine-tune lipophilicity and steric bulk. For instance, introduction of substituted phenyl rings at C4 enhances binding affinity to various enzyme active sites through π-π stacking interactions [4]. The N1 position can be alkylated to modulate pharmacokinetic properties without significantly compromising target engagement. Additionally, the C2 carbonyl oxygen serves as a crucial hydrogen bond acceptor, while the N3-H functions as a hydrogen bond donor, collectively enabling the DHPM scaffold to mimic peptide bonds in biological systems [5].

Significance of Trifluoromethyl Substituents in Pharmacophore Optimization

The trifluoromethyl (-CF₃) group represents one of medicinal chemistry's most valuable substituents due to its profound influence on molecular properties. When incorporated at the meta-position of the C4 phenyl ring in 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one, this electron-withdrawing group induces multiple beneficial effects. First, it significantly enhances metabolic stability by replacing oxidation-prone C-H bonds with robust C-F bonds, thereby increasing the compound's metabolic half-life . Second, the strong electron-withdrawing nature of the -CF₃ group modulates the electron density of the entire phenyl ring system, potentially enhancing interactions with electron-rich regions of biological targets through dipole-dipole interactions and charge transfer phenomena.

The trifluoromethyl group's steric profile (van der Waals radius ≈ 2.7 Å) mimics that of an isopropyl group while maintaining significantly different electronic characteristics. This unique combination allows it to occupy hydrophobic binding pockets within target proteins while simultaneously influencing the acidity/basicity of adjacent functional groups. Specifically in the DHPM scaffold, the meta-trifluoromethyl substitution pattern creates an optimal electrostatic landscape for target engagement without introducing excessive steric bulk that might hinder binding [5]. The high Hansch hydrophobicity parameter (π = 0.88) of the -CF₃ group enhances membrane permeability, facilitating cellular uptake—a critical factor for intracellular targets.

Table 2: Comparative Effects of Substituents on DHPM Pharmacological Properties

Substituent PositionElectron-Donating GroupsTrifluoromethyl GroupElectron-Withdrawing Groups
Lipophilicity (log P)Decrease (0.1-0.4 units)Significant increase (0.8-1.2 units)Moderate increase (0.3-0.6 units)
Metabolic StabilityVariable (often reduced)Marked improvementModerate improvement
Target AffinityHighly target-dependentEnhanced for hydrophobic pocketsEnhanced for polar pockets
Membrane PermeabilityModerateHighVariable

Historical Context: Evolution of Dihydropyrimidinone-Based Therapeutics

The therapeutic exploration of dihydropyrimidinones traces back to the serendipitous discovery of their calcium channel blocking activity in the early 1980s. The seminal work by Bayer scientists revealed that structurally simplified analogues of dihydropyridine calcium channel blockers could retain significant cardiovascular activity when designed as dihydropyrimidinones. This discovery initiated systematic investigations into the DHPM scaffold, culminating in the development of monastrol—a selective inhibitor of kinesin spindle protein (KSP) that demonstrated potent antimitotic activity without affecting microtubule polymerization [4]. Monastrol represented a paradigm shift by validating DHPMs as targeted anticancer agents rather than mere cardiovascular drugs.

The subsequent integration of fluorinated substituents marked a significant advancement in DHPM-based drug design. Initial fluorination efforts focused primarily on improving metabolic stability and membrane permeability. However, researchers soon recognized that the trifluoromethyl group, when strategically positioned, could dramatically enhance target specificity and binding affinity. This realization led to the development of compounds featuring trifluoromethylphenyl attachments at the C4 position, including our compound of interest, 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one [5].

Table 3: Historical Milestones in Dihydropyrimidinone-Based Drug Discovery

Time PeriodKey DevelopmentsRepresentative CompoundsTherapeutic Focus
1980-1985Discovery of DHPM calcium modulationNifedipine analoguesCardiovascular diseases
1990-2000Identification of kinesin inhibitionMonastrolAntimitotic cancer therapy
2000-2010Incorporation of fluorinated groupsTrifluoromethyl DHPM derivativesAntiviral/antimicrobial agents
2010-PresentMulti-targeted DHPM hybridsTrifluoromethyl-aryl DHPM hybridsKinase inhibition, Epigenetic modulation

Modern synthetic methodologies, particularly multicomponent reactions like the Biginelli reaction, have facilitated rapid diversification of the DHPM scaffold. The trifluoromethylphenyl DHPM derivatives represent a convergence of three critical design elements: (1) the biologically validated DHPM core, (2) the pharmacokinetic advantages of fluorine atoms, and (3) the versatility of aromatic substitution patterns for target-specific optimization. This strategic integration has positioned 2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one as a promising scaffold for developing novel therapeutic agents targeting various disease pathways, including kinase signaling, viral replication, and inflammatory cascades [4] [5]. The continued exploration of this chemotype exemplifies the rational evolution of heterocyclic compounds in medicinal chemistry.

Properties

CAS Number

125903-84-6

Product Name

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(6-8)10-15-5-4-9(17)16-10/h1-6H,(H,15,16,17)

InChI Key

LZFFMRSTLMMQPT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=O)N2

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.